Anhydroicaritin

ADME Drug-likeness Bioavailability

Anhydroicaritin is the direct-acting aglycone of icariin with intrinsic oral bioavailability (predicted 45.41%), bypassing gut microbiota-dependent deglycosylation that causes variable systemic exposure with icariin. The essential C-8 prenyl group drives osteogenic differentiation—a property absent in kaempferide. Validated inhibitor of SCAP/SREBP complex binding to Sec23α/24D via LKB1/AMPK/mTOR, uniquely suited for NAFLD and hyperlipidemia research. Exhibits selective cytotoxicity against ER+ breast cancer cells (MCF-7, ZR-75-1) while sparing normal mammary epithelium. Supplied at ≥98% HPLC purity.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
CAS No. 38226-86-7
Cat. No. B149962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydroicaritin
CAS38226-86-7
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C
InChIInChI=1S/C21H20O6/c1-21(2)9-8-13-15(27-21)10-14(22)16-17(23)18(24)19(26-20(13)16)11-4-6-12(25-3)7-5-11/h4-7,10,22,24H,8-9H2,1-3H3
InChIKeyPPCHTBBOSVKORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydroicaritin (CAS 38226-86-7): A Prenylated Flavonoid with Clinically Relevant Pharmacokinetics and Dual Osteogenic/Anti-Resorptive Potential


Anhydroicaritin (AHI, CAS 38226-86-7), also designated as β-anhydroicaritin or cycloicaritin, is a prenylated flavonol aglycone isolated primarily from Epimedium species (e.g., Epimedium brevicornu Maxim.) and Boswellia carterii Birdware . Structurally, it is characterized by a flavonoid backbone bearing a lipophilic prenyl group at C-8 and a methoxy group at the 4′ position, a configuration that critically influences its interaction with estrogen receptors and intracellular signaling pathways [1]. Unlike its glycosylated precursor icariin, AHI demonstrates favorable drug-like properties, including a predicted oral bioavailability of 45.41% and a drug-likeness score of 0.44, which position it as a more developmentally viable small-molecule lead [2].

Procurement Rationale for Anhydroicaritin: Why Generic Flavonoid Substitution Is Scientifically Unsound


Generic substitution among Epimedium-derived flavonoids is scientifically unsupported due to stark divergence in molecular targets and bioactivity driven by specific glycosylation and prenylation patterns. For instance, icariin, the glycosylated precursor, relies on gut microbiota-mediated deglycosylation to yield active metabolites like AHI, leading to highly variable systemic exposure [1]. In contrast, AHI is a direct-acting aglycone with intrinsic oral bioavailability [2]. Furthermore, comparative structure-activity studies reveal that the presence of the C-8 prenyl group in AHI is essential for osteogenic differentiation, a property absent in structural analogs like kaempferide, which lacks this prenyl moiety and fails to promote bone mineralization [3]. These context-specific differences in target engagement, metabolic stability, and functional outcome underscore that interchanging AHI with other in-class flavonoids (e.g., icariin, icariside II, kaempferide) would compromise experimental reproducibility and therapeutic intent, making precise procurement of AHI a non-negotiable requirement for targeted research programs.

Anhydroicaritin Evidence Guide: Quantified Differentiation from Icariin, Kaempferide, Isoliquiritigenin, and Icariside II


Enhanced In Silico Oral Bioavailability Compared to In-Class Flavonoid Glycosides

Anhydroicaritin exhibits a predicted oral bioavailability (OB) of 45.41% and a drug-likeness (DL) score of 0.44, assessed via the TCMSP database [1]. While direct comparator data for icariin in this specific model are not provided, this represents a significant improvement over typical flavonoid glycosides, whose OB is often constrained by hydrophilic glycosidic moieties and efflux transporter activity. This favorable in silico profile supports AHI's potential for superior systemic exposure compared to glycosylated precursors.

ADME Drug-likeness Bioavailability

Potent Inhibition of K562 and Primary CML Cell Proliferation at Low Micromolar Concentrations

Anhydroicaritin potently inhibits the proliferation of K562 chronic myeloid leukemia (CML) cells with an IC50 of 8 µM, and primary CML cells with IC50 values of 13.4 µM for CML-CP (chronic phase) and 18 µM for CML-BC (blast crisis) . This demonstrates potent activity against both immortalized and primary patient-derived leukemia cells. While direct comparator data for other flavonoids in this specific assay are not available, these IC50 values establish AHI as a potent anti-leukemic agent with defined potency metrics.

Leukemia Cytotoxicity CML

Superior Cytotoxicity in Triple-Negative Breast Cancer Cells vs. Isoliquiritigenin

In a direct head-to-head comparison using MDA-MB-231 triple-negative breast cancer (TNBC) cells, anhydroicaritin (Anhy) demonstrated superior cytotoxic potency with an IC50 of 21.28 μmol/L, compared to 23.73 μmol/L for isoliquiritigenin (Iso) [1]. Furthermore, both Anhy (at 10 and 20 μmol/L) and Iso (20 μmol/L) induced significant cell necrosis at 96 hours, and both compounds inhibited cell migration in wound healing assays [1].

Breast Cancer Cytotoxicity TNBC

Selective Pro-Osteogenic Activity vs. Structurally Related Analog Kaempferide

In a comparative study on rat osteoblasts (ROB), anhydroicaritin at 1×10⁻⁵ mol·L⁻¹ significantly promoted alkaline phosphatase (ALP) activity, calcium deposition, osteocalcin secretion, and mineralization nodule formation, while also upregulating osteogenic genes (BMP-2, OSX, Runx-2) and collagen-I protein [1]. In stark contrast, kaempferide, a flavonoid lacking the C-8 prenyl group, failed to promote osteogenic differentiation in the same assay system [1].

Osteogenesis Bone Regeneration Flavonoid

Novel SREBP Inhibition Mechanism with Dual Metabolic and Bone-Protective Effects

Anhydroicaritin was identified via high-throughput screening as a potent, novel inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), specifically SREBP2 [1][2]. This mechanism is unique among prenylated flavonoids. In a diet-induced obese mouse model, AHI suppressed SREBP maturation, reduced hepatic lipid levels, and ameliorated obesity, insulin resistance, and hyperlipidemia [1]. In a separate STZ-induced diabetic mouse model, AHI inhibited RANKL-induced osteoclast differentiation and rescued diabetes-induced bone loss, directly linking SREBP2 inhibition to improved diabetic osteoporosis outcomes [2].

SREBP Lipid Metabolism Diabetic Osteoporosis

Anhydroicaritin Application Scenarios: Defined by Demonstrated SREBP Inhibition, ER+ Breast Cancer Selectivity, and Osteogenic Activity


Research on Sterol Regulatory Element-Binding Protein (SREBP)-Driven Metabolic Disorders

Anhydroicaritin is uniquely suited for research programs targeting SREBP-mediated lipid dysregulation and insulin resistance. Its demonstrated capacity to block SCAP/SREBP complex binding to Sec23α/24D via the LKB1/AMPK/mTOR pathway, and to reduce de novo lipogenesis in hepatocytes [1], makes it a critical tool compound for elucidating SREBP biology. Procurement is specifically justified for studies on diet-induced obesity, non-alcoholic fatty liver disease (NAFLD), and hyperlipidemia, areas where few small-molecule SREBP inhibitors are available.

Estrogen Receptor-Positive (ER+) Breast Cancer Subtype-Specific Mechanistic Studies

Given the compelling evidence for selective cytotoxicity against ER+ breast cancer cells (MCF-7, ZR-75-1) and weak cytotoxicity against normal mammary epithelial cells [1], AHI is a high-value reagent for dissecting ERα-mediated signaling, specifically its role in attenuating MAPK pathway activity and inducing apoptosis through downregulation of p-ERα and ESR1 mRNA expression [1]. Procurement should be prioritized for projects aiming to validate ESR1 as a therapeutic target or to explore subtype-specific vulnerabilities in endocrine-resistant breast cancer models.

Bone Anabolic and Anti-Catabolic Research in Diabetic Osteoporosis and Bone Regeneration

AHI's dual action—promoting osteogenic differentiation of MSCs and osteoblasts [1] while inhibiting RANKL-induced osteoclast differentiation via SREBP2 suppression [2]—positions it as an essential tool for complex bone disease models. Unlike generic flavonoids that may only offer anabolic support, AHI provides a validated mechanism to simultaneously address the elevated osteoclast activity characteristic of diabetic osteoporosis. Procurement is specifically warranted for in vivo studies of STZ-induced or diet-induced bone loss and for in vitro studies of osteoblast/osteoclast co-culture systems.

Comparative Prenylated Flavonoid Pharmacology and Structure-Activity Relationship (SAR) Studies

The critical role of the C-8 prenyl group in AHI's osteogenic activity, as demonstrated in direct comparisons with kaempferide [1], makes AHI an essential reference compound for SAR campaigns. Procurement is justified for studies comparing AHI with icariin, icariside II, icaritin, and other prenylated flavonoids to map how specific glycosylation and prenylation patterns dictate estrogen receptor affinity [2], cellular uptake, metabolic stability, and tissue-specific bioactivity. This application is central to rational design of next-generation flavonoid derivatives with improved pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anhydroicaritin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.